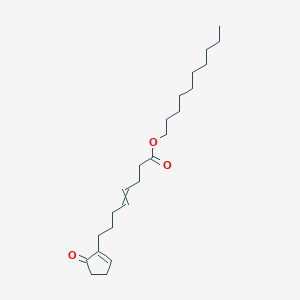
Decyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate: is a chemical compound characterized by its unique structure, which includes a decyl chain, a cyclopentenone ring, and an octenoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate typically involves the esterification of 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoic acid with decanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to drive the esterification to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as immobilized enzymes or solid acids can be used to facilitate the esterification reaction. The use of high-purity starting materials and controlled reaction conditions ensures the production of a high-quality product.
Chemical Reactions Analysis
Types of Reactions
Decyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the cyclopentenone ring to a cyclopentanol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts such as triethylamine or pyridine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, cyclopentanol derivatives.
Substitution: Amides, different esters.
Scientific Research Applications
Decyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the formulation of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Decyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis to release active metabolites, which can interact with enzymes or receptors in biological systems. The cyclopentenone ring may also play a role in modulating biological activity through its electrophilic properties.
Comparison with Similar Compounds
Similar Compounds
- Octyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate
- Butyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate
- Hexyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate
Uniqueness
Decyl 8-(5-oxocyclopent-1-en-1-yl)oct-4-enoate is unique due to its longer decyl chain, which can influence its solubility, reactivity, and biological activity compared to similar compounds with shorter alkyl chains. This structural variation can lead to differences in its applications and effectiveness in various fields.
Properties
CAS No. |
82302-77-0 |
|---|---|
Molecular Formula |
C23H38O3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
decyl 8-(5-oxocyclopenten-1-yl)oct-4-enoate |
InChI |
InChI=1S/C23H38O3/c1-2-3-4-5-6-7-11-14-20-26-23(25)19-13-10-8-9-12-16-21-17-15-18-22(21)24/h8,10,17H,2-7,9,11-16,18-20H2,1H3 |
InChI Key |
JQXRUWWPMSFMSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)CCC=CCCCC1=CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















